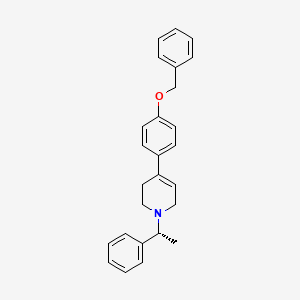

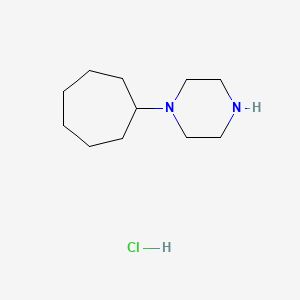

![molecular formula C14H20N2O B1311616 Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-25-6](/img/structure/B1311616.png)

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Overview

Description

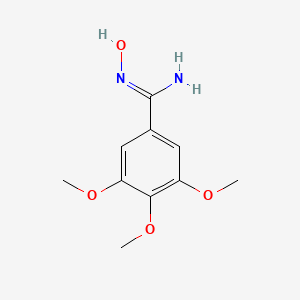

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a pyridine ring substituted with an ethyl group and a carbonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they play a significant part in the pharmaceutical industry .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to be involved in various biological activities .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the piperidine ring to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from the extracellular environment to the cell’s interior. Additionally, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the target molecule, resulting in either inhibition or activation of its function. For instance, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .

Metabolic Pathways

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common method is the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide or nickel-based catalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine under controlled conditions. This process is scalable and can be optimized for high yield and purity. The use of advanced catalysts and reaction optimization techniques ensures efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce substituted piperidines .

Scientific Research Applications

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Pyridine: A six-membered ring with one nitrogen atom, similar in structure but lacks the piperidine ring.

Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its chemical properties and applications.

Pyrrolidine: A five-membered ring with one nitrogen atom, used in different chemical contexts.

Uniqueness

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a substituted pyridine ring makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCBSZOXPHLZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434937 | |

| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613660-25-6 | |

| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)